molecular formula C6H14ClNO B6265863 rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans CAS No. 2229434-05-1

rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans

Cat. No. B6265863
CAS RN: 2229434-05-1
M. Wt: 151.6
InChI Key:
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Description

Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans (Rac-DMCBHCl) is an important organic compound used in various scientific research applications. Rac-DMCBHCl is a cyclic amine that is commonly used as a chiral building block in the synthesis of optically active compounds. It is also used as a catalyst in asymmetric synthesis and as a ligand in catalytic asymmetric hydrogenation. In addition, it is used as a reagent in the synthesis of biologically active compounds. Rac-DMCBHCl has been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans has been used extensively in scientific research. It has been used as a reagent in the synthesis of biologically active compounds, such as amino acids and peptides. It has also been used in the synthesis of chiral molecules, such as amino alcohols and heterocyclic compounds. In addition, rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans has been used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans is not well understood. However, it is believed that the chiral center of the molecule is responsible for its biological activity. It is thought that the chiral center binds to specific receptors on the cell surface, which triggers a cascade of biochemical reactions.
Biochemical and Physiological Effects
rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, it has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation. In animal studies, rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans has been shown to possess anti-inflammatory and anti-tumorigenic properties.

Advantages and Limitations for Lab Experiments

Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also relatively stable and has a low toxicity profile. However, there are some limitations to its use. It is not very soluble in water and has a limited solubility in organic solvents. In addition, it has a low reactivity and may require the use of a catalyst to facilitate its reaction.

Future Directions

There are a number of potential future directions for the use of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans in scientific research. These include the development of new synthesis methods, the use of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans in the synthesis of novel compounds, and the use of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans in the development of new therapeutic agents. In addition, further research into the biochemical and physiological effects of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans could lead to the development of new drugs with improved efficacy. Finally, the use of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans in the synthesis of polymers and other materials could lead to the development of new materials with enhanced properties.

Synthesis Methods

Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans is synthesized using a method known as the Mitsunobu reaction. This reaction involves the combination of an alcohol and a phosphorus-containing compound in the presence of a base. The reaction is catalyzed by a tertiary amine, such as triethylamine (TEA). The reaction is typically carried out at room temperature and the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylcyclobutanone", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 3-methylcyclobutanone with sodium borohydride in methanol to yield rac-(1s,3s)-3-hydroxymethyl-1,3-dimethylcyclobutane", "Step 2: Protection of the hydroxyl group with methoxymethyl chloride in the presence of sodium hydroxide to yield rac-(1s,3s)-3-(methoxymethyl)-1,3-dimethylcyclobutane", "Step 3: Conversion of the protected alcohol to the corresponding tosylate with tosyl chloride and pyridine to yield rac-(1s,3s)-3-(methoxymethyl)-1,3-dimethylcyclobutyl tosylate", "Step 4: Reaction of the tosylate with ammonium acetate in methanol to yield rac-(1s,3s)-3-(methoxymethyl)-1,3-dimethylcyclobutylamine", "Step 5: Deprotection of the methoxymethyl group with hydrochloric acid to yield rac-(1s,3s)-3-amino-1,3-dimethylcyclobutane", "Step 6: Resolution of the racemic mixture with a chiral resolving agent to yield rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol", "Step 7: Conversion of the alcohol to the hydrochloride salt with hydrochloric acid in water to yield rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans" ] }

CAS RN

2229434-05-1

Product Name

rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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